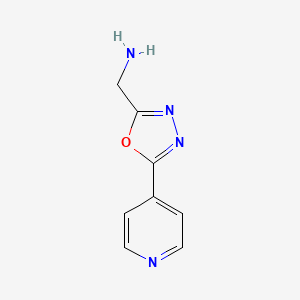

(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine

Übersicht

Beschreibung

(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyridine ring imparts basicity, while the oxadiazole ring is known for its stability and electronic properties.

Vorbereitungsmethoden

The synthesis of (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The pyridine ring can then be introduced through various coupling reactions, such as the Chan–Lam coupling, which involves the reaction of aryl boronate derivatives with amines under mild conditions .

Analyse Chemischer Reaktionen

(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-oxadiazoles, including (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine, as promising anticancer agents.

Case Studies

A study evaluated multiple oxadiazole derivatives for their cytotoxicity against various cancer cell lines. Among them, two compounds exhibited significant growth inhibition percentages (GP) against melanoma and breast cancer cell lines . The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Growth Percent |

|---|---|---|---|

| A | MDA-MB-435 (melanoma) | 6.82 | 18.22 |

| B | HCT-15 (colon) | 0.80 | 39.77 |

| C | T-47D (breast) | 34.27 | 15.43 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of pathogens.

Bacterial Inhibition

Research indicates that derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The presence of nitro or hydroxy substituents on the phenyl ring can enhance the antimicrobial activity .

Data Summary

The following table presents the antibacterial activity of selected derivatives:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C1 | Escherichia coli | 12 µg/mL |

| C2 | Staphylococcus aureus | 15 µg/mL |

| C3 | Klebsiella pneumoniae | 10 µg/mL |

Neuroprotective Properties

Recent studies have indicated that certain oxadiazole derivatives may possess neuroprotective effects through inhibition of acetylcholinesterase and butyrylcholinesterase enzymes.

Enzyme Inhibition

The dual inhibition of these enzymes is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. The most potent inhibitors derived from this class showed IC50 values lower than established drugs like rivastigmine .

Case Study Findings

A comparative analysis of enzyme inhibition revealed:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| N-dodecyl derivative | 12.8 | >500 |

| Another derivative | 33.9 | >500 |

Wirkmechanismus

The mechanism of action of (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in hydrogen bonding and π-π interactions, while the oxadiazole ring can participate in electron transfer processes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine can be compared with other similar compounds, such as:

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine: This compound has the pyridine ring at the 3-position instead of the 4-position, which can affect its electronic properties and reactivity.

(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)methanamine: The pyridine ring at the 2-position can lead to different steric and electronic interactions.

(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methanamine: The position of the nitrogen atoms in the oxadiazole ring is different, which can influence the compound’s stability and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its structural and electronic properties, making it a valuable compound for various applications.

Biologische Aktivität

The compound (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine, also known by its CAS number 704-56-3, is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound's structure features a pyridine ring attached to an oxadiazole moiety, which is known for its potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

- Molecular Formula : C7H6N4O

- Molecular Weight : 162.15 g/mol

- Structure : The compound consists of a pyridine ring bonded to a 1,3,4-oxadiazole ring. This structural configuration is critical for its biological activity.

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- In Vitro Studies : A study evaluated various derivatives of oxadiazoles for their cytotoxicity against several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The results indicated that certain derivatives had IC50 values significantly lower than established chemotherapeutics like fluorouracil and cisplatin .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 3g | HT29 | 58.4 | More potent than fluorouracil (381.2 µM) |

| Equal to cisplatin (47.2 µM) |

This suggests that this compound could serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. Notably:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Escherichia coli and other Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Mechanistic Insights

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with various biological targets:

- Inhibition of Kinases : Some studies have reported that oxadiazole compounds inhibit kinases involved in cancer progression, such as VEGFR-2 and Aurora A kinase .

- Pro-apoptotic Activity : These compounds can activate apoptotic pathways in cancer cells, leading to cell death through caspase activation .

- Antimicrobial Mechanisms : The antimicrobial action may involve interference with nucleic acid synthesis or protein function in bacteria .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

- Cytotoxicity Against Cancer Cells : In a study involving multiple cancer cell lines, derivatives showed promising results with a selectivity index favoring cancer cells over normal cells .

- Antibacterial Efficacy : Testing against E. coli revealed significant inhibition at low concentrations, suggesting potential for development as an antibacterial agent .

Eigenschaften

IUPAC Name |

(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-5-7-11-12-8(13-7)6-1-3-10-4-2-6/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRQEBXPMGBZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640515 | |

| Record name | 1-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

803603-49-8 | |

| Record name | 1-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.